molecular formula C8H16N2 B14664457 N-(butylideneamino)but-2-en-1-amine CAS No. 36566-74-2

N-(butylideneamino)but-2-en-1-amine

Cat. No.: B14664457
CAS No.: 36566-74-2
M. Wt: 140.23 g/mol
InChI Key: NJOLUQSSLMAZEB-UHFFFAOYSA-N
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Description

N-(butylideneamino)but-2-en-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a butylideneamino group attached to a but-2-en-1-amine structure. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(butylideneamino)but-2-en-1-amine can be synthesized through several methods. One common method involves the reaction of butylamine with but-2-enal (crotonaldehyde) under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form the desired amine compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial production methods also focus on optimizing the reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(butylideneamino)but-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

N-(butylideneamino)but-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butylideneamino)but-2-en-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

N-(butylideneamino)but-2-en-1-amine can be compared with other similar compounds, such as:

    Butylamine: A primary amine with a simpler structure.

    But-2-enal (crotonaldehyde): An aldehyde used in the synthesis of the compound.

    N-butylamine: Another amine with a different substitution pattern.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in various applications where specific chemical behavior is required.

Properties

CAS No.

36566-74-2

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N-(butylideneamino)but-2-en-1-amine

InChI

InChI=1S/C8H16N2/c1-3-5-7-9-10-8-6-4-2/h3,5,8-9H,4,6-7H2,1-2H3

InChI Key

NJOLUQSSLMAZEB-UHFFFAOYSA-N

Canonical SMILES

CCCC=NNCC=CC

Origin of Product

United States

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